![molecular formula C8H7BrN2 B2676379 8-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1288990-82-8](/img/structure/B2676379.png)
8-Bromo-3-methylimidazo[1,2-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and a methyl group at the 3rd position distinguishes it from other imidazo[1,2-A]pyridine derivatives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 8-Bromo-3-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Major Products:
Substitution Products: Various substituted imidazo[1,2-A]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of imidazo[1,2-A]pyridine.
Reduction Products: Dehalogenated imidazo[1,2-A]pyridine derivatives.
科学的研究の応用
Synthesis of 8-Bromo-3-methylimidazo[1,2-A]pyridine
The compound can be synthesized through various methods, including:
- Metal-Free Conditions : Recent advancements have highlighted the synthesis of imidazo[1,2-a]pyridines under metal-free conditions, which are more environmentally friendly and efficient. For instance, using NaOH in an aqueous medium has shown promising results in achieving high yields within a short time frame .
- Aqueous and Green Chemistry Approaches : The development of rapid synthesis methods under ambient conditions emphasizes the importance of green chemistry in producing imidazo[1,2-a]pyridines . These methods not only improve yield but also reduce environmental impact.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds have been shown to be effective against Mycobacterium species, indicating their potential as antimicrobial agents .
- Antitubercular Activity : Recent research has identified imidazo[1,2-a]pyridine analogues as potent inhibitors against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds have demonstrated low minimum inhibitory concentrations (MICs), indicating their effectiveness against resistant strains . For example, certain derivatives exhibited MIC values as low as 0.004 μM against replicating Mycobacterium tuberculosis .
- Cytotoxicity Studies : Compounds derived from imidazo[1,2-a]pyridine have been evaluated for cytotoxicity against various cancer cell lines. Many derivatives showed non-cytotoxic profiles at therapeutic concentrations, making them suitable candidates for further development in cancer therapy .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Anticancer Agents : The structural framework of imidazo[1,2-a]pyridine is present in several FDA-approved drugs such as zolpidem, which is used for treating insomnia. This suggests a potential for developing new anticancer therapies based on this scaffold .
- Anti-inflammatory Drugs : The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are under investigation. Some compounds have shown promise in reducing inflammation markers in preclinical studies .
Case Studies and Research Findings
Several studies provide insights into the effectiveness and potential of this compound:
作用機序
The mechanism of action of 8-Bromo-3-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The bromine atom and the fused ring structure allow it to bind to active sites of enzymes or receptors, thereby modulating their activity . The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
類似化合物との比較
- 8-Chloro-3-methylimidazo[1,2-A]pyridine
- 8-Methylimidazo[1,2-A]pyridine
- 8-Bromo-6-chloroimidazo[1,2-A]pyridine
Comparison: 8-Bromo-3-methylimidazo[1,2-A]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the compound’s biological activity can be modulated by the presence of the bromine atom, which may enhance its binding affinity to specific molecular targets .
生物活性
8-Bromo-3-methylimidazo[1,2-A]pyridine (8-Br-MIP) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, with a bromine atom at the 8th position. Its unique structure contributes to its biological activity, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the potential of 8-Br-MIP and its derivatives as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound exhibits significant inhibitory effects on Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Table: Summary of Antimicrobial Activity
Compound | MIC (μM) | Target Organism | Reference |
---|---|---|---|
This compound | 0.03 - 5.0 | Mtb H37Rv | |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | ≤0.006 | Mtb | |
Q203 | ≤0.03 - 0.8 | MDR/XDR Mtb |
The mechanism of action for 8-Br-MIP involves the inhibition of critical enzymes in Mycobacterium tuberculosis, such as DNA gyrase and topoisomerase. These enzymes are essential for bacterial DNA replication and cell wall synthesis, leading to bacterial cell death upon inhibition.
Anticancer Properties
In addition to its antimicrobial activity, 8-Br-MIP has shown promise in anticancer research. Preliminary studies indicate that it may exert cytotoxic effects on various cancer cell lines by modulating specific enzyme activities and receptor interactions due to its imidazo[1,2-a]pyridine scaffold .
Study on Antituberculosis Activity
A pivotal study conducted by Moraski et al. reported on a series of imidazo[1,2-a]pyridine derivatives, including 8-Br-MIP. The researchers performed high-throughput screening (HTS) to identify potent inhibitors of Mtb and evaluated their structure-activity relationships (SAR). The findings revealed that certain modifications to the imidazo[1,2-a]pyridine structure significantly enhanced their anti-TB activity, with some compounds achieving MIC values lower than those of currently approved drugs like pretomanid .
Pharmacokinetic Studies
Pharmacokinetic studies have also been conducted on derivatives of 8-Br-MIP. One such study indicated favorable pharmacokinetic profiles in mouse models, with compounds showing high bioavailability and prolonged half-lives, making them suitable candidates for further development in drug formulation and clinical trials .
特性
IUPAC Name |
8-bromo-3-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXDDCLNGVQVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。